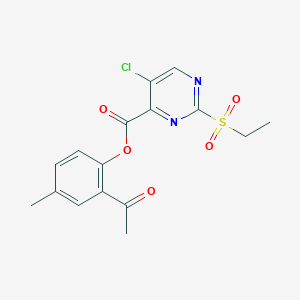
2-Acetyl-4-methylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound with a molecular formula of C21H19ClN2O5S. This compound is notable for its unique structure, which combines acetyl, methylphenyl, chloro, ethanesulfonyl, and pyrimidine carboxylate groups. It is used in various scientific research applications due to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-acetyl-4-methylphenol with 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-Acetyl-4-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 2-Acetyl-4-methylphenyl 5-chloro-2-(fluorosulfonyl)pyrimidine-4-carboxylate
Uniqueness
2-Acetyl-4-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H15ClN2O5S |
|---|---|
分子量 |
382.8 g/mol |
IUPAC名 |
(2-acetyl-4-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O5S/c1-4-25(22,23)16-18-8-12(17)14(19-16)15(21)24-13-6-5-9(2)7-11(13)10(3)20/h5-8H,4H2,1-3H3 |
InChIキー |
ORSQCXJFAYYKOM-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)C)C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11303070.png)
![N-(3-methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303072.png)

![2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11303089.png)
![3-ethyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11303093.png)

![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine](/img/structure/B11303102.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11303107.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303108.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11303112.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide](/img/structure/B11303115.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11303117.png)
![4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B11303125.png)
![2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11303137.png)
